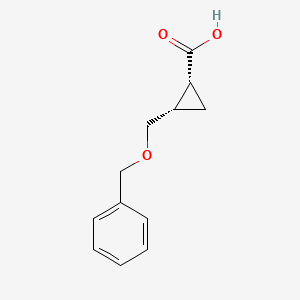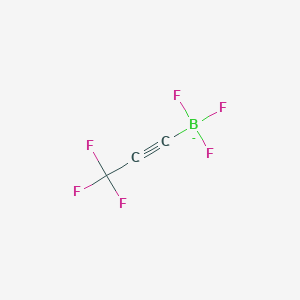
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide is a synthetic organic compound that features a pyrimidine ring, an alkyne group, and a hexanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and guanidine.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Hexanamide Moiety: The final step involves the amidation reaction, where the alkyne-substituted pyrimidine is reacted with hexanoic acid or its derivatives under suitable conditions to form the desired hexanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The alkyne group can participate in click chemistry reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)butanamide: Similar structure but with a shorter alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide: Similar structure but with a longer alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)benzamide: Similar structure but with an aromatic ring instead of an alkyl chain.
Uniqueness
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hexanamide moiety may influence its solubility, bioavailability, and interaction with biological targets compared to similar compounds with different alkyl or aryl groups.
Eigenschaften
Molekularformel |
C13H18N4O |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]hexanamide |
InChI |
InChI=1S/C13H18N4O/c1-2-3-4-7-12(18)15-8-5-6-11-9-16-13(14)17-10-11/h9-10H,2-4,7-8H2,1H3,(H,15,18)(H2,14,16,17) |
InChI-Schlüssel |
STFJFZCHNKZNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)

![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)




![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)


